2-Bromo-6-chloro-3-(difluoromethyl)pyridine
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Overview
Description
2-Bromo-6-chloro-3-(difluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H3BrClF2N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-3-(difluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 6-chloro-3-(difluoromethyl)pyridine using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-3-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted pyridines .
Scientific Research Applications
2-Bromo-6-chloro-3-(difluoromethyl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-3-(difluoromethyl)pyridine depends on its application. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s halogen atoms can participate in halogen bonding, influencing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-6-(difluoromethyl)pyridine
- 2-Bromo-3-chloro-6-(difluoromethyl)pyridine
- 6-Bromo-2-(difluoromethyl)-3-fluoropyridine
Uniqueness
2-Bromo-6-chloro-3-(difluoromethyl)pyridine is unique due to its specific arrangement of halogen atoms and the presence of a difluoromethyl group. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications .
Properties
Molecular Formula |
C6H3BrClF2N |
---|---|
Molecular Weight |
242.45 g/mol |
IUPAC Name |
2-bromo-6-chloro-3-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3BrClF2N/c7-5-3(6(9)10)1-2-4(8)11-5/h1-2,6H |
InChI Key |
YPCWKNWMNYCNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)F)Br)Cl |
Origin of Product |
United States |
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